molecular formula C15H21FN2O B4502712 3-(4-fluorophenyl)-N-(1-methyl-4-piperidinyl)propanamide

3-(4-fluorophenyl)-N-(1-methyl-4-piperidinyl)propanamide

Cat. No.: B4502712
M. Wt: 264.34 g/mol
InChI Key: UXKPMVYWLJWAEA-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(1-methyl-4-piperidinyl)propanamide is a useful research compound. Its molecular formula is C15H21FN2O and its molecular weight is 264.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.16379146 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Motilin Receptor Agonism

N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), a novel small molecule, demonstrates potent activity as a motilin receptor agonist. It shows promise in enhancing gastric antrum tissue contractions, potentially beneficial in gastrointestinal motility disorders (Westaway et al., 2009).

2. Analgesic and Neuroleptic Activity

Certain compounds with a p-fluorobutyrophenone chain on nitrogen, like those related to 3-(4-fluorophenyl)-N-(1-methyl-4-piperidinyl)propanamide, show combined analgesic and neuroleptic activities. They interact with opioid and dopamine receptors, offering potential in pain management and neurological therapies (Iorio et al., 1987).

3. Pharmacokinetics in SARM Development

Research into S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide], a selective androgen receptor modulator, highlights its pharmacokinetic characteristics in rats. This research contributes to understanding the metabolism and distribution of such compounds, relevant for developing therapies for androgen-dependent diseases (Wu et al., 2006).

4. Synthesis of Neuroleptic Agents

The synthesis of neuroleptic agents like Fluspirilen and Penfluridol, involving this compound derivatives, is crucial in pharmaceutical production. These agents are essential in treating psychiatric disorders (Botteghi et al., 2001).

5. Antitumor Activity

Compounds with the 3-fluoro-5-substituted phenylpiperazinyl group, structurally related to this compound, show significant cytotoxicity against tumor cell lines. These compounds hold potential for cancer treatment, evidenced by their effective antitumor activity in both in vitro and in vivo models (Naito et al., 2005).

6. Inhibitory Effects on Membrane-bound Phospholipase A2

Derivatives of this compound exhibit inhibitory effects on membrane-bound phospholipase A2, a target for treating conditions like myocardial infarction. These compounds demonstrate promising therapeutic potential in cardiovascular diseases (Oinuma et al., 1991).

Properties

IUPAC Name

3-(4-fluorophenyl)-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-18-10-8-14(9-11-18)17-15(19)7-4-12-2-5-13(16)6-3-12/h2-3,5-6,14H,4,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKPMVYWLJWAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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